Product packaging for Methoxy[(thiophen-3-yl)methylidene]amine(Cat. No.:)

Methoxy[(thiophen-3-yl)methylidene]amine

Cat. No.: B11729843
M. Wt: 141.19 g/mol
InChI Key: MQLLPMSEKYHNGZ-UHFFFAOYSA-N
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Description

Methoxy[(thiophen-3-yl)methylidene]amine is a chemical building block of interest in medicinal chemistry and materials science. Its structure incorporates both a thiophene ring and an imine functional group, making it a versatile precursor for the synthesis of more complex molecules. The thiophene moiety is a common feature in pharmaceuticals and organic materials due to its electronic properties . Researchers utilize such compounds as intermediates in heterocyclic synthesis, potentially for developing novel compounds with biological activity. The imine group can act as an electrophile in nucleophilic addition reactions or be reduced to secondary amines, providing a pathway to a variety of amine-functionalized thiophene derivatives. This reagent is provided for chemical research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B11729843 Methoxy[(thiophen-3-yl)methylidene]amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-1-thiophen-3-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLLPMSEKYHNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches

Direct Condensation Reactions for Azomethine Linkage Formation

The most direct route to Methoxy[(thiophen-3-yl)methylidene]amine is the condensation reaction between thiophene-3-carboxaldehyde and a methoxyamine derivative. This reaction forms the characteristic azomethine (C=N) linkage.

The core of this synthesis involves the reaction of thiophene-3-carboxaldehyde with methoxyamine. wikipedia.org Analogous to the behavior of hydroxylamine (B1172632), methoxyamine condenses with aldehydes and ketones to form imines. wikipedia.org In this specific reaction, the lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon of thiophene-3-carboxaldehyde. This is followed by the elimination of a water molecule to yield the final imine product, this compound. The reaction is typically carried out in a suitable solvent, such as ethanol. researchgate.net

Reaction Scheme:

While the direct condensation can proceed without a catalyst, the use of catalysts can significantly improve reaction rates and yields. Both acid and base catalysis are employed in imine synthesis.

Acid Catalysis: In an acidic medium, the oxygen atom of the carbonyl group in thiophene-3-carboxaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methoxyamine.

Base Catalysis: A base can deprotonate the methoxyamine, increasing its nucleophilicity.

Various catalysts have been explored for the synthesis of thiophene-containing imines, including silica-supported phosphoric acid (SiO₂:H₃PO₄) and fly-ash:H₂SO₄. researchgate.net These solid acid catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling.

In recent years, green chemistry principles have driven the development of more environmentally friendly synthetic methods. Microwave-assisted synthesis and solvent-free reactions are two such approaches that have been successfully applied to the synthesis of imines.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov This is attributed to the efficient and uniform heating of the reaction mixture. Microwave-assisted methods have been used for the synthesis of various thiophene (B33073) derivatives, including imines. researchgate.netnih.govacs.org

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces environmental impact. Solvent-free synthesis of thiophene-substituted imines has been achieved by grinding the reactants together, sometimes with a catalytic amount of acid. nih.gov This mechanochemical approach is not only environmentally benign but also often leads to high yields in a short reaction time.

Precursor Synthesis and Functionalization Routes

The availability and purity of the starting materials, thiophene-3-carboxaldehyde and methoxyamine, are crucial for the successful synthesis of the target compound.

Thiophene-3-carboxaldehyde is a commercially available compound. sigmaaldrich.com However, various synthetic routes exist for its preparation and the synthesis of its substituted derivatives. These methods are essential for creating a library of analogous imine compounds with diverse functionalities. Some common methods for thiophene synthesis include the Paal-Knorr synthesis, Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis. pharmaguideline.com Industrial-scale production often involves high-temperature reactions of n-butane with sulfur. pharmaguideline.com Functionalization of the thiophene ring can be achieved through various reactions, such as electrophilic substitution. pharmaguideline.com

Table 1: Selected Synthetic Routes for Thiophene Derivatives

Synthesis Method Description Key Reactants
Paal-Knorr Synthesis Heating 1,4-dicarbonyl compounds with a sulfurizing agent. pharmaguideline.comorganic-chemistry.org 1,4-Dicarbonyl compounds, Phosphorus pentasulfide
Gewald Synthesis Base-catalyzed condensation of a ketone with an α-cyanoester followed by cyclization with elemental sulfur to form 2-aminothiophenes. Ketone, α-Cyanoester, Elemental sulfur

| Fiesselmann Synthesis | Condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes. | Thioglycolic acid derivatives, Activated alkynes |

Methoxyamine is typically available as its hydrochloride salt (Methoxyamine hydrochloride). wikipedia.orgchemicalbook.com Several methods are reported for its synthesis. One common laboratory-scale synthesis involves the O-alkylation of a hydroxylamine derivative, such as acetone oxime, followed by hydrolysis. wikipedia.org Another method is the methanolysis of hydroxylamine sulfonates. wikipedia.org

Industrially, methoxyamine hydrochloride can be prepared through a cascade one-pot reaction involving sulfur dioxide, sodium nitrite, sodium hydroxide, and dimethyl sulfate in an aqueous phase. chemicalbook.comgoogle.com Another route involves the methylation of hydroxylamine disulfonate, followed by hydrolysis and treatment with hydrochloric acid. google.com

Table 2: Common Precursors and Reagents in the Synthesis of this compound and its Precursors

Compound Name Role in Synthesis
Thiophene-3-carboxaldehyde Aldehyde precursor for imine formation sigmaaldrich.com
Methoxyamine Amine precursor for imine formation wikipedia.org
Methoxyamine hydrochloride Stable salt form of methoxyamine chemicalbook.comgoogle.com
Thiophene Starting material for the synthesis of thiophene-3-carboxaldehyde pharmaguideline.com
Hydroxylamine Precursor for the synthesis of methoxyamine wikipedia.org
Dimethyl sulfate Methylating agent in the synthesis of methoxyamine chemicalbook.comgoogle.com
Sodium nitrite Reagent in the synthesis of methoxyamine hydrochloride chemicalbook.comgoogle.com

Derivatization Strategies Post-Formation of the Core Imine Structure

Once the core this compound structure is formed, derivatization can be achieved by targeting the reactive sites on the thiophene ring. The thiophene moiety is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to modulate the molecule's properties.

A primary strategy involves electrophilic substitution reactions. The positions on the thiophene ring (C-2, C-4, and C-5) exhibit different levels of reactivity, which can be exploited for selective functionalization. However, a more precise and widely used approach is the halogenation of the thiophene ring, followed by subsequent cross-coupling reactions. For instance, introducing a bromine or iodine atom at a specific position creates a versatile handle for further modifications.

Another powerful technique is directed ortho-metalation. In this approach, a directing group guides the deprotonation of an adjacent carbon atom by a strong base, creating a nucleophilic center that can react with various electrophiles. This allows for the regioselective introduction of functional groups. For thiophene-containing compounds, this method provides a reliable pathway to functionalized derivatives that might be difficult to access through classical electrophilic substitution. mdpi.com

The table below outlines potential derivatization reactions on a halogenated precursor, such as 2-Bromo-methoxy[(thiophen-3-yl)methylidene]amine.

Reagent/Reaction TypeFunctional Group IntroducedPurpose/Application
Alkyl lithium (e.g., n-BuLi) followed by an electrophile (e.g., CO2)Carboxylic acidIntroduces a polar functional group for further amide or ester formation.
Stille Coupling (Organostannane)Alkyl, Aryl, VinylForms C-C bonds under mild conditions.
Sonogashira Coupling (Terminal Alkyne)AlkyneIntroduces a linear, rigid alkyne moiety for applications in materials science or as a precursor for further transformations.
Buchwald-Hartwig Amination (Amine)Primary, Secondary, or Tertiary AmineForms C-N bonds, introducing basic nitrogen centers.

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Advanced techniques such as one-pot multicomponent reactions and transition metal-catalyzed cross-coupling reactions are central to achieving these goals in the synthesis of this compound derivatives.

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. nih.gov This approach is lauded for its efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. nih.gov For the synthesis of thiophene derivatives, MCRs provide a powerful tool for rapidly assembling complex molecular architectures. researchgate.net

While a specific MCR for this compound is not extensively documented, established MCRs for thiophene synthesis can be adapted. For example, a variation of the Gewald reaction could be envisioned. A one-pot process could involve the reaction of a functionalized aldehyde, an active methylene (B1212753) nitrile, and a sulfur source, followed by in-situ reaction with methoxyamine to form the desired oxime ether derivative. Such strategies allow for the creation of a library of substituted thiophene compounds in an efficient manner. nih.govresearchgate.net

The following table illustrates a hypothetical three-component reaction to generate derivatives of the target compound.

Component 1 (Aldehyde)Component 2 (Nitrile)Component 3 (Sulfur Source/Other)Potential Product
2-Formyl-5-chlorothiopheneMalononitrileElemental SulfurMethoxy[(2-amino-3-cyano-5-chlorothiophen-4-yl)methylidene]amine
Thiophene-3-carboxaldehydeEthyl CyanoacetateThiolDerivative with ester and amino groups on the thiophene ring
BenzaldehydeMercaptoacetaldehydeNitrile IminePhenyl-substituted pyrazole derivative nih.gov

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, is a robust and versatile method for functionalizing heterocyclic compounds like thiophene. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. rsc.orgresearchgate.net

To apply this to this compound, a halogenated precursor (e.g., containing a bromine or iodine on the thiophene ring) is required. This precursor can then be coupled with a wide array of boronic acids to introduce aryl, heteroaryl, vinyl, or alkyl groups. The reaction offers excellent functional group tolerance and generally proceeds with high efficiency. nih.govrsc.org Recent advancements have even demonstrated successful Suzuki couplings in environmentally friendly aqueous media. mdpi.com

Below is a table detailing representative Suzuki cross-coupling reactions for the functionalization of a hypothetical 2-bromo-methoxy[(thiophen-3-yl)methylidene]amine precursor.

Boronic AcidCatalyst/LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OMethoxy[(2-phenylthiophen-3-yl)methylidene]amine nih.gov
Naphthalene-1-boronic acidPd(dtbpf)Cl₂Et₃NToluene/H₂OMethoxy[(2-(naphthalen-1-yl)thiophen-3-yl)methylidene]amine mdpi.com
Pyridine-4-boronic acidXPhos Pd G2K₂CO₃TolueneMethoxy[(2-(pyridin-4-yl)thiophen-3-yl)methylidene]amine researchgate.net
Vinylboronic acidPd(OAc)₂ / SPhosCs₂CO₃DioxaneMethoxy[(2-vinylthiophen-3-yl)methylidene]amine

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For Methoxy[(thiophen-3-yl)methylidene]amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The analysis focuses on the characteristic chemical shifts of the azomethine (=CH) proton and the methoxy (B1213986) (-OCH₃) protons, which are key identifiers for this class of compounds.

The azomethine proton is typically the most deshielded proton in the spectrum, appearing as a singlet in the downfield region. Its chemical shift is influenced by the electronic environment of the C=N double bond. For analogous imine compounds, this signal is often observed in the range of δ 8.0–9.0 ppm rsc.org.

The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet, as they are not coupled to any neighboring protons. This signal is found in the upfield region of the spectrum, typically around δ 3.8–4.1 ppm rsc.orgmdpi.com. The integration of this peak corresponds to three protons.

The protons on the thiophene (B33073) ring exhibit a complex splitting pattern due to spin-spin coupling. The H2 proton typically appears as a doublet of doublets, the H4 proton as a doublet of doublets, and the H5 proton also as a doublet of doublets, with chemical shifts generally found between δ 7.0 and δ 8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

This table is interactive. Click on the headers to sort the data.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Azomethine (=CH)8.0 - 9.0Singlet (s)
Thiophene H-27.5 - 8.0Doublet of Doublets (dd)
Thiophene H-47.2 - 7.6Doublet of Doublets (dd)
Thiophene H-57.2 - 7.6Doublet of Doublets (dd)
Methoxy (-OCH₃)3.8 - 4.1Singlet (s)

The ¹³C NMR spectrum provides information on each unique carbon atom within the molecule. The azomethine carbon (C=N) is a key diagnostic signal, typically found significantly downfield due to the electronegativity of the attached nitrogen atom. Its resonance is generally observed in the range of δ 155–165 ppm rsc.org.

The methoxy carbon (-OCH₃) gives a characteristic signal in the upfield region of the spectrum, typically around δ 55–62 ppm mdpi.comresearchgate.net. The carbons of the thiophene ring appear in the aromatic region (δ 120–140 ppm), with their specific shifts depending on their position relative to the sulfur atom and the methylidene substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

This table is interactive. Click on the headers to sort the data.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Azomethine (C=N)155 - 165
Thiophene C-3135 - 140
Thiophene C-2128 - 132
Thiophene C-4125 - 130
Thiophene C-5125 - 130
Methoxy (-OCH₃)55 - 62

To confirm the assignments from 1D NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are essential science.gov.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks connecting the coupled protons on the thiophene ring (H-4 with H-5, and H-2 with H-4), confirming their adjacent positions mdpi.comsdsu.edu. No correlation would be observed for the singlet azomethine and methoxy protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C) uvic.ca. It would show cross-peaks linking the azomethine proton to the azomethine carbon, the methoxy protons to the methoxy carbon, and each thiophene ring proton to its respective carbon atom mdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically 2-3 bonds) correlations between protons and carbons sdsu.eduuvic.ca. Key HMBC correlations for structural confirmation would include:

A cross-peak between the azomethine proton (=CH) and the thiophene carbons (C-2, C-3, and C-4).

A correlation between the methoxy protons (-OCH₃) and the azomethine carbon (C=N).

Correlations between the thiophene protons and adjacent thiophene carbons.

These 2D NMR techniques, used in combination, provide an unambiguous and complete assignment of the molecular structure mdpi.com.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays absorption bands corresponding to the specific vibrational modes of its functional groups.

Aromatic C-H Stretching: The C-H stretching vibrations of the thiophene ring are expected to appear as weak to medium bands above 3000 cm⁻¹, typically in the 3100–3050 cm⁻¹ region mdpi.comresearchgate.net.

Aliphatic C-H Stretching: The C-H stretching of the methoxy group is observed in the 2950–2850 cm⁻¹ range.

C=N Stretching: The stretching vibration of the azomethine (imine) group is a key feature, typically appearing as a medium to strong band in the 1660–1630 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring give rise to several bands in the 1600–1450 cm⁻¹ region mdpi.com.

C-O Stretching: The C-O single bond stretch of the methoxy group results in a strong absorption band, typically found in the 1260–1000 cm⁻¹ range.

N-O Stretching: The N-O single bond vibration is expected to produce a band in the 970–930 cm⁻¹ region.

Thiophene Ring Vibrations: Characteristic out-of-plane C-H bending vibrations for the substituted thiophene ring are expected in the fingerprint region below 900 cm⁻¹ mdpi.com.

Table 3: Characteristic FT-IR Absorption Bands for this compound

This table is interactive. Click on the headers to sort the data.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Thiophene C-HStretching3100 - 3050Medium-Weak
Methoxy C-HStretching2950 - 2850Medium
Azomethine C=NStretching1660 - 1630Medium-Strong
Thiophene C=CStretching1600 - 1450Medium
Methoxy C-OStretching1260 - 1000Strong
N-OStretching970 - 930Medium
Thiophene C-HOut-of-plane Bending< 900Strong

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

In the FT-Raman spectrum of this compound, the C=N and C=C stretching vibrations are expected to be particularly strong and well-defined, as these bonds are highly polarizable researchgate.net. The symmetric stretching vibrations of the thiophene ring are also typically more intense in the Raman spectrum compared to the IR spectrum. The C-H stretching vibrations of both the thiophene ring and the methoxy group will also be present researchgate.net. The C-O and N-O stretches, being more polar, are generally weaker in the Raman spectrum. This complementary nature is invaluable for a complete vibrational analysis of the molecule researchgate.netresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound. The absorption of UV or visible light by the molecule induces transitions of electrons from lower to higher energy orbitals. The specific wavelengths of absorption are characteristic of the chromophores present in the structure.

The primary chromophores in this compound are the thiophene ring and the carbon-nitrogen double bond (C=N) of the imine group. The thiophene ring, an aromatic heterocycle, exhibits characteristic π → π* transitions. These high-energy transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system.

The imine group contains both π electrons in the double bond and non-bonding (n) electrons on the nitrogen atom. Consequently, it can undergo both π → π* and n → π* transitions. The n → π* transition, which involves promoting a non-bonding electron into an anti-bonding π* orbital, is typically of lower energy (occurs at a longer wavelength) and has a lower intensity compared to the π → π* transition. The methoxy (-OCH3) group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pairs on the oxygen atom can interact with the π-system, potentially causing a bathochromic shift (a shift to longer wavelengths).

Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πThiophene RingShorter Wavelength (UV-C/UV-B)High
π → πImine (C=N)Mid Wavelength (UV-B)Moderate
n → π*Imine (Nitrogen lone pair)Longer Wavelength (UV-A)Low

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The molecular formula of the compound is C6H7NOS, corresponding to a molecular weight of approximately 141.19 g/mol labshake.com.

Upon electron impact ionization, a molecular ion (M+) is formed, which can then undergo fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. The fragmentation of this compound is influenced by the stability of the resulting fragments. Key fragmentation pathways for related thiophene and imine compounds often involve cleavages at bonds adjacent to the heteroatoms (sulfur and nitrogen) and the imine linkage. nih.govarkat-usa.org

Plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines and imines, which could lead to the loss of a methyl radical (•CH3) from the methoxy group.

Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, such as the loss of a thioformyl radical (•CHS) or rearrangement.

Cleavage at the Imine Bond: The C-N or C=N bonds can cleave, leading to fragments corresponding to the thiophene-methylidene portion and the methoxyamine portion.

m/z ValueProposed Fragment IonPlausible Origin
141[C6H7NOS]+•Molecular Ion (M+)
126[C5H4NOS]+Loss of •CH3 from methoxy group
110[C5H4NS]+Loss of •OCH3 radical
96[C4H4S]+•Thiophene-methyl radical ion
45[CH3NO]+•Methoxyamine radical ion

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, analysis of a closely related compound, (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, provides significant insight into the expected solid-state conformation and intermolecular interactions. researchgate.net

For this related structure, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system with a P212121 space group researchgate.net. Such studies precisely determine bond lengths, bond angles, and torsion angles, defining the molecule's geometry. In the analogue, a key feature is the dihedral angle between the thiophene and benzene (B151609) rings, which was found to be 43.17 (4)° researchgate.net. This indicates a non-planar conformation in the solid state.

Furthermore, X-ray diffraction elucidates the crystal packing, which is governed by intermolecular forces. In the case of the analogue, the crystal structure is stabilized by π–π stacking interactions between the benzene and thiophene rings of adjacent molecules, with a centroid-to-centroid distance of 3.6850 (11) Å researchgate.net. It is plausible that this compound, lacking the bulky aniline and nitro groups, would adopt a different, potentially more planar, conformation and exhibit different packing arrangements, possibly involving weak C-H···N or C-H···S hydrogen bonds.

Crystallographic Data for the Related Compound (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline researchgate.net
ParameterValue
Chemical FormulaC12H10N2O3S
Molecular Weight262.29
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)7.4612 (3)
b (Å)10.8737 (5)
c (Å)14.8465 (9)
Volume (ų)1204.51 (10)
Z4
Calculated Density (Mg m⁻³)1.446

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. This method is favored for its balance of accuracy and computational efficiency. A DFT study of Methoxy[(thiophen-3-yl)methylidene]amine would involve a series of calculations to elucidate its structural, electronic, and thermodynamic characteristics.

The first step in a DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the equilibrium molecular structure—by finding the minimum energy configuration on the potential energy surface. For this compound, this calculation would yield precise values for bond lengths (e.g., C=N, N-O, C-S), bond angles, and dihedral angles that define the molecule's shape, including the relative orientation of the thiophene (B33073) ring and the methoxyamine side chain. The resulting data provides the foundational structure for all subsequent theoretical calculations.

Table 1: Predicted Structural Parameters from a Representative DFT Geometry Optimization No experimental or specific theoretical data is available in the searched literature. The following table is a representative example of parameters that would be obtained from such a calculation.

ParameterDescriptionPredicted Value
r(C=N)Bond length of the imine double bond~1.28 Å
r(N-O)Bond length of the nitrogen-oxygen single bond~1.40 Å
r(O-CH₃)Bond length of the oxygen-methyl single bond~1.43 Å
∠(C=N-O)Bond angle of the imine-ether linkage~110°
τ(C-C=N-O)Dihedral angle defining planarity~180° or ~0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, a DFT calculation would determine the energy levels of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference between their energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov The spatial distribution of these orbitals would also be visualized, showing which parts of the molecule are most likely to participate in electron donation (HOMO) or acceptance (LUMO). materialsciencejournal.org

Table 2: Representative Frontier Molecular Orbital Energy Data This table illustrates the type of data generated from a DFT analysis. Specific values for the target compound are not available in the searched literature.

ParameterDescriptionPredicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.5 to -5.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5
ΔE (Band Gap)Energy difference between LUMO and HOMO4.0 to 5.0

Theoretical vibrational analysis via DFT is used to predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. For this compound, this would produce a list of vibrational frequencies corresponding to specific motions, such as C-H stretching, C=N imine stretching, N-O stretching, and thiophene ring vibrations. These theoretical frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign the observed spectral bands to specific atomic movements.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. For this compound, the MEP map would highlight:

Electron-rich regions (negative potential): Typically colored red, these areas are susceptible to electrophilic attack. They would likely be located around the electronegative oxygen and nitrogen atoms. nih.gov

Electron-poor regions (positive potential): Typically colored blue, these areas are prone to nucleophilic attack and are usually found around hydrogen atoms. nih.gov

Neutral regions (zero potential): Often colored green.

This visualization provides immediate insight into the molecule's reactive sites and intermolecular interaction patterns.

DFT calculations can also be used to predict key thermodynamic properties of a molecule in the gas phase. By combining electronic energy calculations with the results of vibrational frequency analysis, it is possible to determine standard thermodynamic functions. For this compound, these would include:

Standard Enthalpy of Formation (ΔH°f)

Standard Gibbs Free Energy of Formation (ΔG°f)

Entropy (S°)

Heat Capacity (Cv)

These values are fundamental for understanding the molecule's stability and its behavior in chemical reactions under various temperature conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. For thiophene-based imines, TD-DFT calculations can elucidate the nature of electronic transitions, including their energies and corresponding oscillator strengths.

In studies of structurally related thiophene derivatives, such as those containing nitro groups, TD-DFT calculations have been instrumental in interpreting their UV-Vis spectra. For instance, the electronic spectra of novel enaminones derived from thieno[2,3-b]thiophene (B1266192) have been successfully calculated using TD-DFT methods. nih.gov These calculations help in identifying the key molecular orbitals involved in the electronic excitations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, TD-DFT calculations would likely be performed using a functional like B3LYP in conjunction with a suitable basis set. The predicted absorption maxima (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*) would provide a comprehensive picture of its electronic behavior. The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical TD-DFT Data for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 3.87 320 0.45
S0 → S2 4.59 270 0.21

Note: This table is illustrative and based on typical values for similar thiophene derivatives. Actual values would require specific TD-DFT calculations for the target molecule.

Mechanistic Insights from Theoretical Calculations

Theoretical calculations are invaluable for exploring the intricate details of reaction mechanisms, including the identification of transition states and intermediates.

The formation of this compound from thiophene-3-carboxaldehyde and methoxyamine involves a nucleophilic addition-elimination reaction. Computational studies can map out the potential energy surface of this reaction, identifying the minimum energy pathway. This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate.

For related reactions, such as the substitution of a methoxy (B1213986) group by an amine on a thiophene ring, theoretical calculations have shown a stepwise pathway. researchgate.net These studies characterize the geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds. The energy barrier, or activation energy, calculated from the energy difference between the reactants and the transition state, provides crucial information about the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state connects the reactants and products. The IRC path describes the geometric changes of the molecule as it proceeds from the transition state "downhill" to the reactant and product wells on the potential energy surface. This analysis provides a detailed narrative of the reaction progress, showing the synchronous or asynchronous nature of bond formation and cleavage.

In the reaction between an aldehyde and an amine, the formation of a tetrahedral intermediate, which can exist as a neutral or zwitterionic species, is a key step. Theoretical calculations can assess the stability of these proposed intermediates. For instance, in the SNAr reaction of 2-methoxy-5-nitrothiophene (B1629715) with a secondary amine, the hypothesis of a zwitterionic intermediate has been examined through DFT calculations. researchgate.net The calculations can determine the relative energies of the intermediates and transition states, clarifying whether a zwitterionic species is a stable intermediate or a high-energy, transient structure.

Computational Studies on Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness and Softness)

Conceptual DFT provides a range of reactivity descriptors that can quantify the electrophilic and nucleophilic nature of molecules. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A global measure of electrophilic power.

Nucleophilicity Index (N): A global measure of nucleophilic character.

Studies on related thiophene imines have utilized these descriptors to understand their reactivity. For example, in a study of thiophene imine materials for perovskite solar cells, DFT was used to determine their electronic properties and frontier molecular orbitals. acs.org These calculations can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Calculated Reactivity Descriptors for a Thiophene Imine

Descriptor Value (eV)
HOMO Energy -6.2
LUMO Energy -1.8
Ionization Potential (I) 6.2
Electron Affinity (A) 1.8
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.2
Global Electrophilicity (ω) 3.64

Note: This table is illustrative and based on typical values for similar thiophene derivatives.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape of flexible molecules like this compound. The rotation around the C-N single bond and the orientation of the methoxy group relative to the thiophene ring can lead to various conformers with different energies.

Conformational searches can be performed using molecular mechanics force fields to identify low-energy conformers. These structures can then be further optimized using higher-level DFT methods to obtain more accurate relative energies. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule, showing how it explores different conformations over time at a given temperature. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Reactivity Profiles and Mechanistic Elucidation

Nucleophilic Addition Reactions

The polarized carbon-nitrogen double bond (C=N) of the imine functionality serves as a primary site for nucleophilic attack. The carbon atom is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to addition reactions.

Nucleophilic addition to the C=N bond is a fundamental reaction for this class of compounds. A wide array of nucleophiles can attack the imine carbon, leading to the formation of a new carbon-nucleophile bond and a tetrahedral intermediate. This reaction is analogous to the nucleophilic addition to aldehydes and ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the azomethine group, breaking the pi bond. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add across the C=N bond to form substituted hydroxylamine (B1172632) derivatives after quenching. researchgate.net Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the imine to the corresponding methoxyamine.

The scope of nucleophiles extends to stabilized carbanions (e.g., enolates), thiols, and amines. acs.org These reactions provide a versatile route to synthesize more complex molecules featuring a substituted aminomethylthiophene core. The efficiency and outcome of these additions can be influenced by factors such as the nature of the nucleophile, solvent polarity, and the presence of Lewis acid catalysts, which can activate the imine by coordinating to the nitrogen atom. researchgate.net

Table 1: Examples of Nucleophilic Addition to the C=N Bond

Nucleophile Reagent Example Product Type
Carbon Nucleophile CH₃MgBr (Grignard) Substituted Methoxyamine
Hydride NaBH₄ Methoxyamine
Thiol PhSH (Thiophenol) Thioaminal-like adduct
Amine R₂NH Aminal-like adduct
Enolate Lithium enolate of acetone β-Amino ketone derivative

The imine functionality of Methoxy[(thiophen-3-yl)methylidene]amine can participate in intramolecular cyclization reactions, providing a pathway to complex heterocyclic systems. These reactions typically require a suitably positioned reactive group on the thiophene (B33073) ring or on a substituent.

A notable example of such reactivity is the intramolecular [3+2] cycloaddition of nitrile imines onto an aromatic ring. If a precursor to a nitrile imine is tethered to the thiophene ring, it can undergo an intramolecular cycloaddition where the thiophene ring itself acts as the dipolarophile. This process has been shown to be a viable route for synthesizing novel tricyclic pyrazoline derivatives fused to the thiophene core. rsc.org

Other potential pathways include intramolecular reactions of the imine with a nucleophilic or electrophilic center introduced elsewhere on the molecule. For instance, a nucleophilic group substituted on the thiophene ring could attack the electrophilic imine carbon, leading to the formation of a new fused ring system. researchgate.net Photochemical conditions can also be employed to generate radical intermediates that undergo cyclization. rsc.org The feasibility of these cyclizations depends heavily on the length and flexibility of the tether connecting the reacting moieties, as well as the electronic nature of the thiophene ring.

Substitution Reactions Involving Methoxy (B1213986) and Thiophene Moieties

The thiophene ring can undergo nucleophilic aromatic substitution (SNAr), although it is generally less reactive than benzene (B151609) in this regard unless activated by strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex.

For an SNAr reaction to occur on the thiophene ring of this compound, two conditions are typically necessary: the presence of a good leaving group (like a halogen) on the ring and activation by one or more strong electron-withdrawing groups (such as -NO₂ or -CN) to stabilize the negative charge of the intermediate. The methoxyiminomethyl group at the 3-position would exert an electronic influence on the ring, potentially directing the substitution to specific positions, but is not itself a strong activating group for SNAr. Therefore, SNAr reactions would likely require derivatization of the thiophene ring with appropriate activating and leaving groups.

Theoretical studies on substituted 2-methoxythiophenes have shown that the reaction pathway involves the initial addition of the nucleophile to form a zwitterionic intermediate, followed by the elimination of the leaving group. researchgate.net

The term "this compound" refers to an O-methyl oxime ether. The reactivity at this functional group can involve reactions that cleave the N-O bond or displace the entire methoxyamine group, rather than a simple substitution of the methoxy group itself.

Oximes and their ethers can undergo nucleophilic substitution reactions, where the entire hydroxylamine-derived group is replaced. numberanalytics.comnumberanalytics.com The most common reaction of this type is hydrolysis. Under acidic conditions, the imine can be hydrolyzed back to the parent carbonyl compound (thiophene-3-carboxaldehyde) and methoxyamine. masterorganicchemistry.com The mechanism involves protonation of the imine nitrogen, followed by the addition of water to form a carbinolamine-like intermediate, which then eliminates methoxyamine to yield the aldehyde.

Direct displacement of the methoxy group from the nitrogen is not a typical reaction pathway. Instead, reactions at the imine carbon are more prevalent. Attack by a strong nucleophile can lead to an adduct that, upon further reaction, may result in the cleavage of the N-O bond.

Hydroamination and Related Amine Functionalization Reactions

While hydroamination classically refers to the addition of an N-H bond across an unsaturated carbon-carbon bond, in the context of this compound, "amine functionalization" primarily refers to the transformation of the imine group into an amine. The most significant reaction in this category is the reduction of the C=N double bond.

The reduction of O-methyl oximes provides a direct route to the corresponding N-methoxyamines or, with more powerful reagents that also cleave the N-O bond, to primary amines. A variety of reducing agents can accomplish this transformation. nih.gov

Hydride Reagents : Reagents like diborane (B8814927) (B₂H₆) are effective for the reduction of oxime ethers to the corresponding N-substituted hydroxylamines (methoxyamines in this case). acs.org Stronger reducing agents may lead to the primary amine.

Hydrosilanes : In the presence of a strong Lewis acid catalyst such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), hydrosilanes can reduce oxime ethers to secondary amines. rsc.orgresearchgate.net

Catalytic Hydrogenation : Catalytic reduction using H₂ gas over a metal catalyst (e.g., Palladium) is a common method for reducing oximes to amines. organic-chemistry.org The conditions can often be tuned to favor the formation of the hydroxylamine or the fully reduced primary amine.

These reduction reactions are crucial for converting the thiophene-based oxime ether into valuable amine building blocks for further synthetic elaboration.

Table 2: Reducing Agents for Amine Functionalization

Reagent/System Product Notes
Diborane (B₂H₆) N-Methoxy-(thiophen-3-yl)methanamine Reduction of C=N bond. acs.org
Hydrosilane / B(C₆F₅)₃ (Thiophen-3-yl)methanamine Reductive rearrangement. rsc.orgresearchgate.net
H₂ / Palladium (Pd) (Thiophen-3-yl)methanamine Catalytic hydrogenation, often cleaves N-O bond. organic-chemistry.org
Sodium Cyanoborohydride N-Methoxy-(thiophen-3-yl)methanamine Mild reduction of the C=N bond.

Oxidative Transformations

The oxidation of this compound can potentially target the electron-rich thiophene ring or the azomethine bond. wikipedia.orgresearchgate.net

Oxidative cleavage of the C=N bond would lead to the corresponding aldehyde (thiophene-3-carbaldehyde) and a nitrogen-containing fragment. This transformation is typically achieved using strong oxidizing agents. While the oxidative cleavage of C=C bonds is a common reaction, the specific conditions required for the selective cleavage of the C=N bond in this compound have not been explicitly documented.

Rearrangement Reactions Involving the Azomethine and Methoxy Groups

Rearrangement reactions offer a powerful tool for skeletal diversification in organic synthesis. wiley-vch.denumberanalytics.combyjus.com For this compound, rearrangements involving the azomethine and methoxy groups could lead to interesting structural motifs. One potential rearrangement is the Beckmann-type rearrangement, which is well-known for oximes. numberanalytics.combyjus.comorganic-chemistry.org In this case, the N-methoxy group could potentially migrate, although this is less common than the migration of carbon substituents. numberanalytics.combyjus.comorganic-chemistry.org Another possibility is a nih.govnih.gov-sigmatropic rearrangement if a suitable substituent is present on the thiophene ring, though this is speculative without further experimental data. researchgate.net

Investigation of Reaction Intermediates

While direct experimental data on the reactive intermediates of this compound is not extensively documented in publicly available literature, insights can be drawn from related studies on thiophene-containing imines and oxime ethers. In reactions involving nucleophilic attack at the imine carbon, a tetrahedral intermediate is proposed. Spectroscopic techniques such as transient absorption spectroscopy and low-temperature NMR could potentially be employed to detect and characterize such short-lived species. The stability of these intermediates is expected to be influenced by the electron-donating nature of the thiophene ring and the electronic properties of the methoxy group.

Computational chemistry plays a pivotal role in elucidating the transition states and associated energy barriers for reactions involving this compound. Density Functional Theory (DFT) calculations are commonly used to model the geometry of transition states and to calculate the activation energies for various reaction pathways. For instance, in the case of cycloaddition reactions, the transition state would involve the concerted or stepwise formation of new sigma bonds. The energy barriers for these reactions are dependent on factors such as orbital overlap, steric hindrance, and the electronic nature of the reactants.

Kinetic Studies and Isotope Effects

Kinetic investigations provide quantitative information about the rates of reactions involving this compound. By systematically varying the concentrations of reactants and monitoring the reaction progress over time, the rate law and rate constants can be determined. Isotope effect studies, where an atom in the reactant is replaced by its heavier isotope (e.g., hydrogen with deuterium), can offer valuable insights into the rate-determining step of a reaction. A significant kinetic isotope effect would suggest that the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

Reactions with Activated Methylene (B1212753) and Methine Compounds

This compound is expected to react with activated methylene and methine compounds, which are carbon acids that can be deprotonated to form stabilized carbanions. These carbanions can then act as nucleophiles, attacking the electrophilic imine carbon of this compound. The outcome of these reactions would likely be the formation of new carbon-carbon bonds, leading to more complex molecular architectures. The specific products formed would depend on the nature of the activated methylene or methine compound and the reaction conditions employed.

Reactant Type Potential Product Reaction Conditions
Activated Methyleneβ-amino carbonyl compoundsBase catalysis
Activated MethineSubstituted pyrrolesAcid or thermal conditions

Stereochemical Aspects of this compound Remain Undocumented in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and scholarly articles has revealed a significant gap in the chemical literature regarding the stereochemical properties of this compound. Despite targeted searches for information pertaining to its chirality, stereoselective reactions, and potential for forming various stereoisomers, no specific research data or detailed studies concerning this particular compound could be located.

The initial objective was to construct a detailed article outlining the stereochemical landscape of this compound, adhering to a specific structure that included an introduction to chirality, stereoselective and stereospecific reactions, the formation of diastereomers and enantiomers, and racemization processes. However, the foundational research required to populate these sections is not present in the currently available body of scientific work.

While the broader field of thiophene chemistry is well-established, with numerous studies on the synthesis and properties of various thiophene derivatives, this specific imine compound, this compound, appears to be largely unexplored in the context of its three-dimensional atomic arrangement and the stereochemical outcomes of its reactions.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the stereochemical aspects of this compound as requested. The absence of empirical data and theoretical studies for this specific molecule prevents any meaningful discussion on the following topics:

Stereochemical Aspects of Reactions

Applications in Organic Transformations and Material Science

Role as Synthons in Heterocyclic Compound Synthesis

As a functionalized thiophene (B33073), Methoxy[(thiophen-3-yl)methylidene]amine can serve as a valuable synthon, or building block, for the construction of more complex heterocyclic systems. The methoxy-imine group can act as a masked aldehyde or participate in cycloaddition reactions, providing a pathway to diverse molecular architectures. Thiophene-based Schiff bases, which share structural similarities, are known starting materials for synthesizing important drugs like antibiotics and antitumor substances. The reactivity of the C=N bond and the potential for functionalization at various positions on the thiophene ring allow for the strategic assembly of polycyclic and substituted heterocyclic compounds that are of interest in medicinal chemistry and materials research.

Ligand Design in Metal Complex Chemistry

The thiophene moiety and the nitrogen atom of the methoxy-amine group in this compound present potential coordination sites for metal ions, making the compound a candidate for ligand design in coordination chemistry. Thiophene and its derivatives are known to coordinate with metals in various modes, including η1(S), η2, η4, and η5, forming complexes such as piano stool structures with chromium. Thiophene-derived Schiff bases, which feature an imine nitrogen, readily form stable complexes with a range of transition metals, including copper, zinc, palladium, and vanadium. These complexes have applications in catalysis and materials science. The specific coordination behavior of this compound would depend on the metal center and reaction conditions, but its structure suggests potential for forming stable metal chelates.

Building Blocks for Advanced Organic Materials (e.g., Polymers, Dyes, Non-Linear Optical (NLO) Materials)

Thiophene-containing molecules are fundamental components in the field of advanced organic materials due to their excellent electronic and optical properties. This compound can serve as a monomer or precursor for such materials.

Polymers: Polythiophenes are a major class of conducting polymers with applications in electronic devices like field-effect transistors and solar cells. The properties of these polymers can be fine-tuned by introducing substituents on the thiophene ring. Incorporating units like this compound could lead to polymers with modified solubility, processability, and electronic characteristics.

Dyes: The thiophene ring is a key component in many azo dyes, valued for their brilliant colors and good fastness properties on synthetic fibers. The chromophoric system can be extended and modified through functional groups attached to the thiophene nucleus. The methoxy-imine group could be transformed or used to link the thiophene unit to other aromatic systems, creating novel dye structures.

Non-Linear Optical (NLO) Materials: Organic "push-pull" molecules, which typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, are a major focus of NLO materials research. Thiophene is an effective π-conjugating spacer in these systems. This compound could be elaborated into such a push-pull structure, potentially leading to materials with significant second- or third-order NLO properties for applications in optoelectronics.

Utility in Cross-Coupling Reactions and Directed Functionalization (e.g., Suzuki Coupling for Thiophene-Based Derivatives)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and synthesizing complex aryl and heteroaryl structures. These reactions are frequently used to prepare thiophene-based derivatives. While this compound itself might not be a direct substrate for standard Suzuki coupling, the thiophene ring can be halogenated to participate in such reactions.

Alternatively, the methoxy-imine group could function as a directing group. In transition metal-catalyzed C-H functionalization, a directing group can guide the catalyst to a specific C-H bond on the thiophene ring, enabling regioselective introduction of new functional groups. This strategy allows for the efficient synthesis of polysubstituted thiophenes that would be difficult to access through classical methods. Palladium imine complexes derived from 2-thiophenecarboxaldehyde have been successfully used as catalysts in Suzuki cross-coupling reactions of aryl bromides. This highlights the potential for the imine functionality to play an active role in catalytic cycles.

Table 1: Selected Suzuki Coupling Reactions of Thiophene Derivatives This table presents examples of Suzuki coupling reactions involving thiophene derivatives to illustrate the typical conditions and outcomes for this class of compounds.

Thiophene Substrate Coupling Partner Catalyst / Ligand Base Solvent Product Yield (%) Ref
3-Bromothiophene 4-Anilineboronic acid Pd(dtbpf)Cl₂ K₃PO₄ Kolliphor EL/H₂O 3-(4-Aminophenyl)thiophene 96
2-Thienylboronic acid 3-Bromoaniline Pd(dtbpf)Cl₂ K₃PO₄ Kolliphor EL/H₂O 3-(2-Thienyl)aniline 98
3-Bromo-4-trifloylthiophene Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 3-Phenyl-4-trifloylthiophene 89
2-(2-Bromoaryl)thiophene Arylboronic acid Pd(OAc)₂ K₂CO₃ DMA 1,2-Diheteroaryl-benzene N/A

Involvement in Photoinduced Reactions and Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, enabling the formation of reactive radical species under mild conditions. Thiophene-containing compounds can participate in various photoinduced transformations. For instance, the photochemistry of thiophene-S-oxides has been studied, revealing substitution-pattern-dependent photoreactivity, including deoxygenation and rearrangement to furans.

In the context of photoredox catalysis, thiols and thiophenols are common substrates for reactions like thiol-ene/yne additions, where a photocatalyst facilitates the generation of a key thiyl radical intermediate upon irradiation with visible light. While direct involvement of this compound in such reactions is not extensively documented, its thiophene core is an electronically active moiety. The C=N bond also presents a site for potential photochemical reactions, such as E/Z isomerization or cycloadditions, analogous to other imines and oximes. The development of photoredox-mediated C-H functionalization or cross-coupling reactions could also provide new pathways for transforming this compound into more complex structures.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes for Methoxy[(thiophen-3-yl)methylidene]amine and its Analogs

The future synthesis of this compound and its derivatives should prioritize efficiency and sustainability. Traditional condensation reactions for imine formation often require harsh conditions or produce significant waste. peerj.com Modern synthetic chemistry offers a toolkit of greener alternatives that merit investigation.

Future research should focus on:

Catalyst Development: Investigating heterogeneous catalysts, such as Amberlyst® 15, could facilitate easy separation and recycling, minimizing waste. peerj.com Organocatalysis, using simple organic molecules like pyrrolidine, presents another metal-free approach to promote imine formation under mild conditions. organic-chemistry.org

Solvent-Free and Aqueous Conditions: Moving away from volatile organic solvents is a key principle of green chemistry. polimi.it Research into solid-state reactions or reactions in aqueous media, potentially using surfactants to overcome solubility issues, could offer environmentally benign synthetic pathways. nih.gov Microwave-assisted synthesis is another promising avenue, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org

One-Pot Reactions: Designing multi-component reactions where thiophene-3-carboxaldehyde, methoxyamine, and other reactants are combined in a single step would improve atom economy and reduce purification steps.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Heterogeneous Catalysis Easy catalyst recovery, recyclability, process intensification Screening of solid acid catalysts (e.g., zeolites, ion-exchange resins)
Organocatalysis Metal-free, low toxicity, mild conditions Optimization of catalyst loading and reaction conditions for thiophene (B33073) substrates
Solvent-Free Synthesis Reduced solvent waste, potential for higher throughput Investigation of mechanochemical (ball-milling) and thermal conditions
Aqueous Synthesis Environmentally benign solvent, reduced flammability Use of phase-transfer catalysts or surfactants to enhance reactivity
Microwave-Assisted Synthesis Rapid reaction times, improved energy efficiency Optimization of power, temperature, and time parameters

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound, featuring a thiophene ring and an imine bond, suggests a rich and varied reactivity profile that is yet to be explored. The thiophene ring is known to undergo electrophilic substitution, while the imine group can act as both an electrophile and a nucleophile. slideshare.netnih.gov

Future investigations could target:

Cycloaddition Reactions: The C=N bond of the imine moiety could serve as a dienophile or heterodienophile in cycloaddition reactions, providing access to complex heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling: The thiophene ring can be functionalized via C-H activation or by first introducing a halide to participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the synthesis of complex conjugated systems. mdpi.com

Reduction and Addition Reactions: The imine can be selectively reduced to the corresponding amine, a valuable functional group. Alternatively, the addition of organometallic reagents to the C=N bond could generate chiral amines.

Rearrangement Reactions: Exploring conditions that could induce novel rearrangements, potentially involving the interplay between the thiophene sulfur atom and the imine nitrogen, could lead to unexpected and valuable molecular architectures.

Advanced Mechanistic Investigations Utilizing State-of-the-Art Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing reactions and predicting outcomes.

Key areas for mechanistic studies include:

Kinetics of Formation and Hydrolysis: Detailed kinetic studies under various pH conditions can elucidate the mechanism of imine formation and its reverse reaction, hydrolysis. masterorganicchemistry.com This is fundamental to controlling the stability and handling of the compound. The mechanism involves a series of reversible steps including nucleophilic attack, proton transfers, and elimination of water. masterorganicchemistry.comlibretexts.org

In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ FTIR and NMR spectroscopy would allow for the direct observation of reactive intermediates and the tracking of reaction progress in real-time, providing invaluable mechanistic data.

Isotope Labeling Studies: Employing isotopically labeled reactants (e.g., using ¹⁵N-methoxyamine or ¹³C-labeled thiophene-3-carboxaldehyde) can help trace the pathways of atoms throughout a reaction, confirming bond formations and cleavages.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. nih.gov This provides a theoretical framework to understand and predict reactivity. researchgate.net

Design of Next-Generation Derivatives with Tailored Chemical Properties and Reactivities

Systematic modification of the core this compound structure can lead to new derivatives with fine-tuned electronic, steric, and reactive properties. This is a common strategy in drug discovery and materials science to optimize function. rsc.orgnih.gov

Future design strategies should consider:

Substitution on the Thiophene Ring: Introducing electron-donating or electron-withdrawing groups at the C2, C4, or C5 positions of the thiophene ring would modulate the electron density of the entire molecule. This could significantly impact the reactivity of both the ring and the imine functionality.

Modification of the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy groups or aryloxy groups could alter the steric hindrance around the C=N bond and influence its electronic properties and stability.

Analogs with Different Heterocycles: Replacing the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyrrole, pyridine) would create a library of analogs to establish structure-property relationships.

Table 2: Hypothetical Derivatives and Their Predicted Properties

Derivative Name Modification Predicted Effect on Properties Potential Application
Methoxy[(5-nitrothiophen-3-yl)methylidene]amine Electron-withdrawing NO₂ group on thiophene Increased electrophilicity of the imine carbon; altered UV-Vis absorption Precursor for nucleophilic aromatic substitution; novel chromophores
Methoxy[(2,5-dimethylthiophen-3-yl)methylidene]amine Electron-donating CH₃ groups on thiophene Increased nucleophilicity of the thiophene ring; enhanced stability Building block for polymers; increased reactivity in electrophilic substitution
Ethoxy[(thiophen-3-yl)methylidene]amine Replacement of OCH₃ with OCH₂CH₃ Minor increase in steric bulk; slight change in solubility Fine-tuning of physical properties (e.g., melting point, solubility)
Methoxy[(furan-3-yl)methylidene]amine Replacement of thiophene with furan Altered aromaticity and electronic properties Comparative studies of heteroaromatic imine reactivity

Computational Predictions for New Synthetic Strategies and Reaction Outcomes

Computational chemistry is a powerful predictive tool that can guide and accelerate experimental research, saving time and resources. For a relatively unexplored molecule like this compound, computational methods can provide initial insights where experimental data is lacking. researchgate.net

Future computational work could focus on:

Reaction Screening: Virtually screening different catalysts, solvents, and reaction conditions for the synthesis of the target molecule to identify the most promising candidates for experimental validation.

Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the compound and its derivatives once synthesized. acs.org

Mapping Reactivity: Using tools like Fukui function analysis and molecular electrostatic potential (MEP) maps to predict the most likely sites for electrophilic and nucleophilic attack on the molecule, thereby guiding the design of new reactions. nih.govresearchgate.net

Thermodynamic and Kinetic Modeling: Calculating the thermodynamics and kinetics of potential side reactions or decomposition pathways can help in developing strategies to improve reaction yields and product stability.

By pursuing these interconnected research avenues, the scientific community can systematically uncover the fundamental chemistry and potential applications of this compound and its derivatives, transforming it from a chemical novelty into a valuable component in the synthetic chemist's toolbox.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methoxy[(thiophen-3-yl)methylidene]amine, and what analytical techniques validate its purity?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation between a methoxy-substituted amine and a thiophene-3-carbaldehyde derivative. Key steps include refluxing in anhydrous solvents (e.g., ethanol or THF) with catalytic acid or base. For purification, column chromatography with gradients of ethyl acetate/hexane is recommended. Validation of purity requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and connectivity.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight .
  • X-ray crystallography (using SHELX for refinement ) for unambiguous structural confirmation.

Q. How is the crystal structure of this compound determined, and which software tools are preferred for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a suitable crystal on a diffractometer (e.g., Bruker D8 Venture). Refinement uses SHELXL for small-molecule structures due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Visualization and thermal ellipsoid plotting are facilitated by ORTEP-3 , which provides a graphical interface for interpreting geometric parameters (e.g., bond angles, torsion angles) .

Advanced Research Questions

Q. What challenges arise in resolving tautomeric forms or isomerism in this compound during structural analysis?

  • Methodological Answer : Tautomerism between the imine (C=N) and enamine forms can complicate structural assignments. To address this:

  • Use variable-temperature NMR to monitor dynamic equilibria.
  • Perform SCXRD at low temperatures (e.g., 100 K) to stabilize dominant tautomers .
  • Compare experimental data with DFT-calculated tautomer energies to identify the most stable form.
    • Example : highlights similar challenges in resolving enantiomers using chiral derivatization agents, which could inspire analogous strategies for tautomer discrimination .

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational models. Mitigation strategies include:

  • Solvent correction models (e.g., PCM in Gaussian) to align computed IR/NMR spectra with experimental data.
  • Conformational searches (e.g., using Monte Carlo methods) to account for rotameric states.
  • Cross-validation with 2D NMR techniques (e.g., COSY, NOESY) to resolve ambiguities in proton assignments .

Q. What strategies optimize reaction conditions to minimize by-products in the synthesis of this compound?

  • Methodological Answer : By-products often stem from incomplete condensation or oxidation. Optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or molecular sieves to drive Schiff base formation.
  • Solvent selection : Anhydrous toluene or DMF to suppress hydrolysis.
  • Reaction monitoring : TLC or in-situ FTIR to track intermediate formation.
    • Example : describes a multi-step synthesis of a related imidazole derivative, emphasizing controlled stoichiometry and inert atmospheres to enhance yield .

Q. How does the electronic structure of the thiophene ring influence the reactivity of this compound in coordination chemistry applications?

  • Methodological Answer : The thiophene ring’s electron-rich π-system enables coordination to transition metals (e.g., Pd, Cu). Key analyses include:

  • UV-Vis spectroscopy to monitor charge-transfer transitions.
  • Cyclic voltammetry to assess redox activity influenced by the methoxy substituent.
  • EPR spectroscopy for paramagnetic metal complexes.
    • Example : notes thiophene derivatives in antibacterial agents, suggesting potential bioinorganic applications .

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